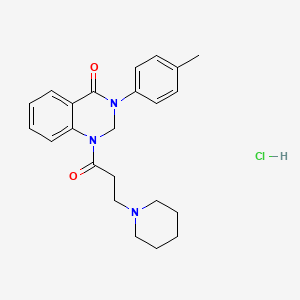
4(1H)-Quinazolinone, 2,3-dihydro-1-(3-piperidinopropionyl)-3-(p-tolyl)-, hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4(1H)-Quinazolinone, 2,3-dihydro-1-(3-piperidinopropionyl)-3-(p-tolyl)-, hydrochloride is a synthetic organic compound that belongs to the quinazolinone class. Quinazolinones are known for their diverse biological activities and have been studied for their potential therapeutic applications. This compound, in particular, features a quinazolinone core with additional functional groups that may contribute to its unique properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4(1H)-Quinazolinone, 2,3-dihydro-1-(3-piperidinopropionyl)-3-(p-tolyl)-, hydrochloride typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents.
Introduction of the Piperidinopropionyl Group: This step involves the acylation of the quinazolinone core with a piperidinopropionyl chloride in the presence of a base.
Addition of the p-Tolyl Group: The p-tolyl group can be introduced via a Friedel-Crafts alkylation reaction.
Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidinopropionyl group.
Reduction: Reduction reactions could target the quinazolinone core or the p-tolyl group.
Substitution: Nucleophilic or electrophilic substitution reactions may occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen functionalities, while reduction could produce more saturated analogs.
科学研究应用
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Material Science: Potential use in the development of new materials with specific properties.
Biology
Enzyme Inhibition: Possible use as an inhibitor of specific enzymes.
Receptor Binding: May interact with biological receptors, influencing cellular processes.
Medicine
Therapeutic Agent:
Drug Development: Could serve as a lead compound for the development of new pharmaceuticals.
Industry
Chemical Synthesis: Used as an intermediate in the synthesis of other complex molecules.
Pharmaceutical Manufacturing: Incorporated into the production of medicinal compounds.
作用机制
The mechanism of action of 4(1H)-Quinazolinone, 2,3-dihydro-1-(3-piperidinopropionyl)-3-(p-tolyl)-, hydrochloride would depend on its specific interactions with molecular targets. This may involve:
Binding to Enzymes: Inhibiting or modulating enzyme activity.
Receptor Interaction: Binding to cellular receptors and altering signal transduction pathways.
DNA/RNA Interaction: Potentially interacting with genetic material to influence gene expression.
相似化合物的比较
Similar Compounds
Quinazolinone Derivatives: Other compounds in the quinazolinone family with varying functional groups.
Piperidinopropionyl Compounds: Molecules featuring the piperidinopropionyl group.
p-Tolyl Substituted Compounds: Compounds with a p-tolyl group attached to different cores.
Uniqueness
The uniqueness of 4(1H)-Quinazolinone, 2,3-dihydro-1-(3-piperidinopropionyl)-
属性
CAS 编号 |
20887-24-5 |
|---|---|
分子式 |
C23H28ClN3O2 |
分子量 |
413.9 g/mol |
IUPAC 名称 |
3-(4-methylphenyl)-1-(3-piperidin-1-ylpropanoyl)-2H-quinazolin-4-one;hydrochloride |
InChI |
InChI=1S/C23H27N3O2.ClH/c1-18-9-11-19(12-10-18)25-17-26(21-8-4-3-7-20(21)23(25)28)22(27)13-16-24-14-5-2-6-15-24;/h3-4,7-12H,2,5-6,13-17H2,1H3;1H |
InChI 键 |
DSEMBRGTRSPTGR-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)N2CN(C3=CC=CC=C3C2=O)C(=O)CCN4CCCCC4.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


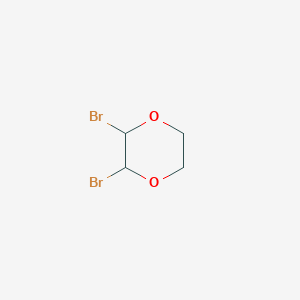
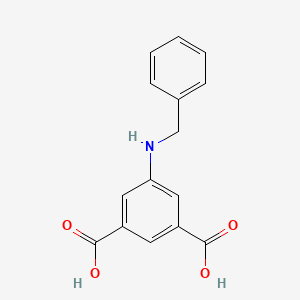
![2,5-Bis(4-(pyridin-4-yl)phenyl)thiazolo[5,4-d]thiazole](/img/structure/B15343284.png)
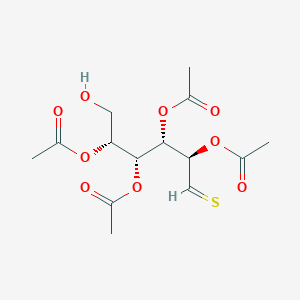
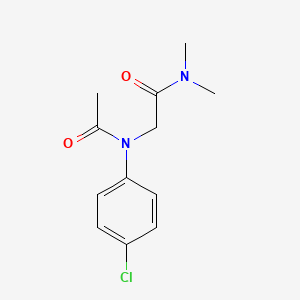

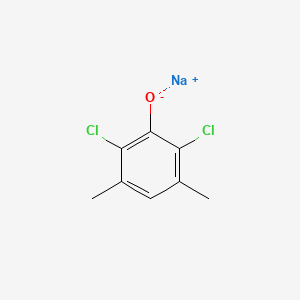

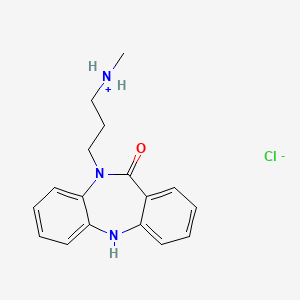
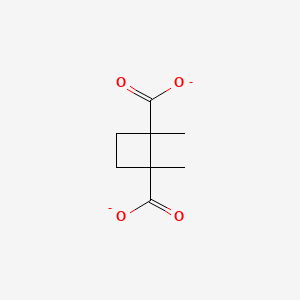


![2,3,5,6-Tetra(thiophen-2-yl)thieno[3,2-b]thiophene](/img/structure/B15343339.png)
![3-[(9,10-Dihydro-4-hydroxy-9,10-dioxoanthryl)amino]-2-methylpropiononitrile](/img/structure/B15343360.png)
